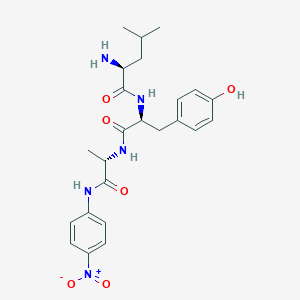![molecular formula C15H21NO9S2 B14222683 N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-leucine CAS No. 821791-99-5](/img/structure/B14222683.png)
N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-leucine is a complex organic compound characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to an ethoxycarbonyl group and L-leucine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-leucine typically involves multiple steps, starting with the preparation of the sulfonyl benzene derivative. This is followed by the introduction of the ethoxycarbonyl group and finally, the coupling with L-leucine. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-leucine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzene ring allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-leucine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-leucine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The ethoxycarbonyl group may also play a role in the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{[2-(4-Fluorobenzene-1-sulfonyl)ethoxy]carbonyl}-L-leucine
- N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}-L-leucine
Uniqueness
N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-leucine is unique due to the presence of the sulfonyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents on the benzene ring, leading to variations in their chemical behavior and applications.
Propriétés
Numéro CAS |
821791-99-5 |
|---|---|
Formule moléculaire |
C15H21NO9S2 |
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
(2S)-4-methyl-2-[2-(4-sulfophenyl)sulfonylethoxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C15H21NO9S2/c1-10(2)9-13(14(17)18)16-15(19)25-7-8-26(20,21)11-3-5-12(6-4-11)27(22,23)24/h3-6,10,13H,7-9H2,1-2H3,(H,16,19)(H,17,18)(H,22,23,24)/t13-/m0/s1 |
Clé InChI |
BKWHSKTZZNQASM-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=O)OCCS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)O |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)OCCS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7,7-Trimethyl-1-methylidenespiro[4.5]decan-2-one](/img/structure/B14222600.png)
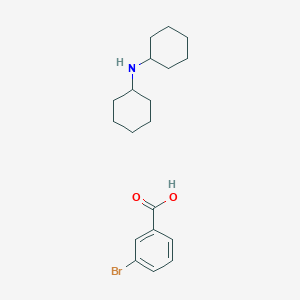
![2-[(11-Hydroxyundecyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14222612.png)
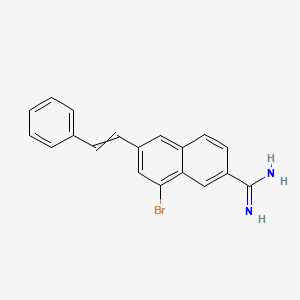

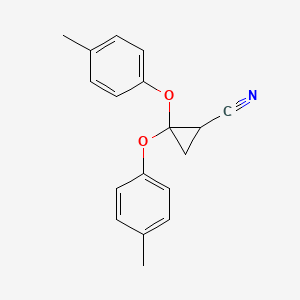
![N-Benzyl-8,8-difluoro-N-methylbicyclo[5.1.0]octan-1-amine](/img/structure/B14222640.png)
![7H-Pyrrolo[2,3-d]pyrimidine-2-carbonitrile, 6-[[4-(4-acetyl-1-piperazinyl)phenoxy]methyl]-7-[2-(4,4-difluorocyclohexyl)ethyl]-](/img/structure/B14222648.png)
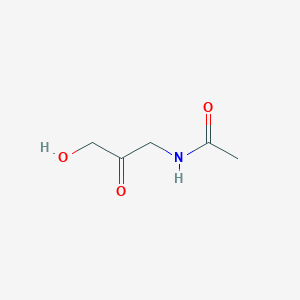
![6-{4-[5-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14222657.png)
![1-Bromo-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14222658.png)

![N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine](/img/structure/B14222667.png)
